4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol
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Overview
Description
4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a nitro group, a prop-2-en-1-yl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol typically involves the nitration of 3-(prop-2-en-1-yl)benzene-1,2-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-3-(prop-2-en-1-yl)benzene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals or modulating the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-(prop-2-en-1-yl)phenol
- 4-Nitro-3-(prop-2-en-1-yl)phenol
- 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol
Comparison
This compound is unique due to the presence of both hydroxyl groups and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
189683-06-5 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-nitro-3-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H9NO4/c1-2-3-6-7(10(13)14)4-5-8(11)9(6)12/h2,4-5,11-12H,1,3H2 |
InChI Key |
IUGBJPUICZATIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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